N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide
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Overview
Description
N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide is a complex organic compound featuring a unique combination of functional groups, including a cyclopropyl group, an oxadiazole ring, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate nitrile oxides with amidoximes under mild conditions.
Synthesis of the piperazine derivative: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling of the oxadiazole and piperazine moieties: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Introduction of the prop-2-enamide group: This can be done via acylation reactions using acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Cyclopropyl ketones, carboxylic acids.
Reduction products: Amines, reduced oxadiazole derivatives.
Substitution products: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an antimicrobial agent. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for developing new antibiotics.
Medicine
In medicine, research focuses on its potential as a therapeutic agent for treating infections and possibly other conditions due to its unique pharmacophore.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or bioactivity.
Mechanism of Action
The mechanism of action of N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The piperazine moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and cyclopropyl group but differ in other substituents.
Piperazine derivatives: Compounds like 1-(4-methylpiperazin-1-yl)propan-2-one share the piperazine ring but lack the oxadiazole moiety.
Uniqueness
N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide is unique due to its combination of a cyclopropyl group, an oxadiazole ring, and a piperazine moiety. This combination provides a distinct set of chemical and biological properties not found in simpler analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields, contributing to advancements in science and industry.
Properties
IUPAC Name |
N-[3-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-3-13(22)17-7-6-14(23)21-9-8-20(2)12(10-21)16-18-15(19-24-16)11-4-5-11/h3,11-12H,1,4-10H2,2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMJGMVYTWZMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C2=NC(=NO2)C3CC3)C(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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